Structural Basis for Differential Progestational Activity: Ethisterone vs Norethindrone C10 Methyl Group
Ethisterone differs from norethindrone (norethisterone) by the presence of a C10 methyl group on the steroid backbone. This structural difference renders ethisterone less active than progesterone in absolute progestational potency; however, ethisterone retains oral bioavailability, whereas natural progesterone requires parenteral or micronized formulation for oral activity [1]. Norethindrone, lacking the C10 methyl group, exhibits enhanced progestogenic potency and reduced androgenicity relative to ethisterone [2].
| Evidence Dimension | Structural feature determining progestational potency and oral bioavailability |
|---|---|
| Target Compound Data | Contains C10 methyl group; 17α-ethynyl group confers oral activity |
| Comparator Or Baseline | Norethindrone (norethisterone): lacks C10 methyl group (19-nortestosterone derivative) |
| Quantified Difference | Ethisterone has lower progestational potency than progesterone but is orally active; norethindrone has enhanced potency due to C10 methyl removal |
| Conditions | Structural comparison derived from X-ray crystallography and pharmacological studies |
Why This Matters
This structural distinction is critical for research requiring a testosterone-derived progestin scaffold with intact C10 methyl group versus a 19-nortestosterone derivative, influencing receptor-binding orientation and downstream biological readouts.
- [1] Ethisterone. ScienceDirect Topics. Elsevier B.V. View Source
- [2] Schardein JL. Human Developmental Toxicants. In: Chemically Induced Birth Defects. 3rd ed. Taylor & Francis; 2006. View Source
